molecular formula C22H22N2O3 B4918423 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B4918423
M. Wt: 362.4 g/mol
InChI Key: CRLGAYHNZKKKOK-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Isoquinoline derivatives: Prepared through Pictet-Spengler reactions or Bischler-Napieralski cyclization.

    Pyrrole derivatives: Synthesized via Paal-Knorr synthesis or Hantzsch pyrrole synthesis.

The final coupling reaction often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Typically performed in anhydrous solvents under inert conditions.

    Substitution: Requires specific catalysts or promoters to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone apart is its combination of isoquinoline and pyrrole moieties, which imparts unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-13-17-9-12-24(15-18(17)14-21(20)27-2)22(25)16-5-7-19(8-6-16)23-10-3-4-11-23/h3-8,10-11,13-14H,9,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLGAYHNZKKKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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